Ginsenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXUIQMPPDIDGM-PMOUVXMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922466 | |
| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-80-7 | |
| Record name | Ginsenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Extraction Methodologies for Ginsenol
Conventional Extraction Techniques
Conventional methods have long been the standard for extracting bioactive compounds from plant materials. These techniques are well-established, though they can sometimes be time- and solvent-intensive compared to more modern approaches researchgate.netresearchgate.net.
Steam Distillation and Solvent Partitioning for Essential Oils
As Ginsenol is a constituent of the essential oils of ginseng, steam distillation is a primary method for its initial extraction. This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. The process of steaming fresh ginseng at temperatures between 100°C and 120°C is known to transform the chemical profile of the plant nih.gov.
Following initial extraction, solvent partitioning is employed for purification. After an initial extract is obtained (e.g., with methanol or ethanol), the residue is often suspended in water and partitioned with immiscible organic solvents of varying polarities, such as n-hexane, ethyl acetate, or n-butanol nih.gov. This separates compounds based on their differential solubility. This compound, being a less polar sesquiterpenoid, would partition into the less polar organic solvent phase, separating it from more polar compounds like ginsenosides (B1230088).
Methanol and Ethanol Extraction Protocols
Methanol and ethanol are common solvents for the broad-spectrum extraction of phytochemicals from ginseng. Studies have shown that 100% methanol can have a better extraction efficiency for certain compounds than aqueous methanol solutions nih.gov. However, aqueous ethanol, typically around 70%, is also highly effective and often preferred for environmental and safety reasons mdpi.com. The choice of solvent and its concentration significantly impacts the yield of the target compounds. For instance, refluxing with 100% methanol at 60°C has been shown to result in high recoveries of major ginsenosides, a different class of compounds from ginseng nih.gov.
| Solvent | Extraction Efficiency Comparison | Reference |
|---|---|---|
| 100% Methanol | Demonstrated higher efficiency than water or 70% aqueous methanol for some compounds. | nih.gov |
| 70% Ethanol | Shows high extraction efficiency and is often chosen for subsequent experiments due to environmental considerations. | mdpi.com |
| 50% Ethanol | Reported to have higher efficiency than an ethanol/glycerin/water mixture for certain compounds. | nih.gov |
Soxhlet and Heat-Reflux Extraction Adaptations
Soxhlet and heat-reflux extraction are exhaustive methods that use continuous solvent cycling to extract compounds from solid materials. Soxhlet extraction performed at 80–90°C for 20–24 hours is considered an efficient method for extracting saponins (B1172615) from ginseng nih.gov. Similarly, heat-reflux is a widely used conventional technique nih.gov.
While these methods are effective, they have disadvantages, including long extraction times and the use of large volumes of organic solvents researchgate.net. The high temperatures involved can also risk degrading thermally unstable compounds. Research has shown that factors such as the heat source can significantly affect the repeatability of Soxhlet extraction results nih.govscienceopen.com. Despite these drawbacks, they remain benchmark techniques for comparison with newer methods researchgate.net.
Ultrasound-Assisted Extraction (UAE) Approaches
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to disrupt the plant's cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds researchgate.net. This method offers significant advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and the ability to operate at lower temperatures, which is beneficial for thermally sensitive compounds like this compound nih.govresearchgate.net.
Research on the extraction of compounds from Panax quinquefolium (American ginseng) found that optimal conditions for UAE included using 70% (v/v) ethanol at a temperature of 45°C for an extraction time of 30 minutes scientific.net. Comparative studies have demonstrated that sonication-assisted extraction can be about three times faster than traditional refluxing methods nih.govresearchgate.net.
| Parameter | Optimal Condition for UAE | Reference |
|---|---|---|
| Solvent | 70% (v/v) Ethanol | scientific.net |
| Liquid to Solid Ratio | 10 ml/g | scientific.net |
| Temperature | 45°C | scientific.net |
| Time | 30 minutes | scientific.net |
Advanced and Emerging Extraction Methodologies
To overcome the limitations of conventional methods, advanced extraction techniques have been developed. These methods aim to improve efficiency, reduce environmental impact, and enhance the purity of the final product.
Macroporous Resin Adsorption and Enrichment
Following an initial crude extraction, macroporous resin chromatography is a highly effective technique for the purification and enrichment of target compounds from the extract nih.gov. This method works on the principle of adsorption, where molecules from the crude extract bind to the surface of the resin. Impurities can then be washed away, and the desired compounds are subsequently desorbed using an appropriate solvent, typically an ethanol-water mixture fao.org.
This technique has been successfully used to significantly increase the purity of saponins from ginseng extracts. For example, a process using 75% ethanol extraction followed by chromatography with AB-8 macroporous resin increased the total ginsenoside content from as low as 4.1% in the crude extract to 79.4% in the final product researchgate.netnih.gov. Similarly, another study demonstrated an increase in purity from 17.07% to 91.19% after purification with a D301 anion-exchange macroporous resin researchgate.net. This methodology is highly suitable for separating and enriching specific classes of compounds from complex mixtures.
| Sample Source | Purity in Crude Extract (%) | Purity After Resin Chromatography (%) | Reference |
|---|---|---|---|
| Cultured Wild Ginseng Roots | 4.1 | 79.4 | researchgate.netnih.gov |
| Red Ginseng | 12.1 | 71.7 | researchgate.netnih.gov |
| White Ginseng | 11.3 | 72.5 | researchgate.netnih.gov |
| Panax ginseng Extract | 17.07 | 91.19 | researchgate.net |
Pressurized Liquid Extraction (PLE) Optimization
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from a solid matrix. By maintaining the solvent in a liquid state above its atmospheric boiling point, PLE can significantly reduce extraction time and solvent consumption compared to traditional methods.
Research on the application of PLE for components of Panax ginseng has demonstrated its efficacy. For the extraction of ginsenosides, which are structurally different but co-exist with this compound, optimization studies have been conducted. A study optimizing ASE for cultivated wild ginseng found that the key parameters influencing yield were solvent concentration, temperature, and static extraction time. Optimal conditions for the sum of major ginsenosides were determined to be an 88.64% ethanol concentration, a temperature of 105.98°C, and a static time of 28.77 minutes, under a pressure of 1,500 psi. nih.gov While these parameters are optimized for saponins, they provide a strong foundational methodology for developing a PLE protocol for the less polar sesquiterpene, this compound. The elevated temperature increases solvent diffusivity and disrupts matrix-analyte interactions, while the high pressure ensures the solvent remains liquid, facilitating efficient penetration into the plant material.
Table 1: Optimized PLE Parameters for Ginseng Components
| Parameter | Optimized Value |
|---|---|
| Solvent | 88.64% Ethanol |
| Temperature | 105.98 °C |
| Pressure | 1,500 psi |
| Static Time | 28.77 min |
| Cycles | 1 |
Data derived from studies on ginsenoside extraction from cultivated wild ginseng. nih.gov
Microwave-Assisted Extraction (MAE) Strategies
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix, leading to the partitioning of analytes from the matrix into the solvent. The direct interaction of microwaves with polar molecules within the plant cells generates localized heat and pressure, causing cell wall rupture and enhancing the release of target compounds.
The optimization of MAE for ginseng components has been systematically studied using response surface methodology (RSM). A central composite design identified ethanol concentration and extraction time as the most influential variables for extracting saponins. The optimal conditions were predicted to be a 77.3% ethanol concentration and an extraction time of 295.1 seconds. nih.gov For volatile compounds like this compound, MAE offers the advantage of rapid heating, which can reduce the risk of thermal degradation that might occur with prolonged heating in conventional methods. High-pressure MAE is another advanced iteration of this technique used for ginseng analysis. scilit.com A comparative study on the volatile components of Panax ginseng flower also highlighted the use of microwave-assisted extraction coupled with solid-phase microextraction as an efficient and environmentally friendly pretreatment technology. researchgate.net
Table 2: Optimized MAE Parameters for Ginseng Saponins
| Parameter | Optimized Value |
|---|---|
| Solvent | 77.3% Ethanol |
| Extraction Time | 295.1 seconds |
| Microwave Frequency | 2450 MHz |
Data based on response surface methodology for saponin components. nih.gov
Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a fluid above its critical temperature and pressure as the solvent. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical temperature (31.1 °C), non-toxicity, non-flammability, and low cost. The solvating power of supercritical CO₂ can be tuned by altering the pressure and temperature, allowing for selective extraction.
SFE is particularly well-suited for the extraction of volatile and lipophilic compounds, making it an ideal candidate for isolating this compound. Research has shown SFE to be a highly efficient method for obtaining ginseng volatile oil. One study optimized the supercritical CO₂ extraction process for raw sun-dried P. ginseng and determined the optimal conditions to be an extraction pressure of 38 MPa, a temperature of 55°C, a static extraction time of 2 hours, and a dynamic extraction time of 1 hour, which resulted in a volatile oil yield of 1.12%. frontiersin.org Another investigation into red ginseng essential oil utilized a pressure of 450 bar (45 MPa) and a temperature of 65 °C. mdpi.com The addition of a co-solvent, such as ethanol, can further increase the polarity of the supercritical fluid, enhancing the extraction of a broader range of compounds. Studies have shown that adding 6 mol% ethanol to supercritical CO₂ can significantly increase the extraction yield of ginsenosides, a principle that could be applied to optimize this compound extraction. farmaciajournal.comresearchgate.net
Table 3: SFE Parameters for Ginseng Volatile Oil
| Parameter | Value (Study 1) | Value (Study 2) |
|---|---|---|
| Fluid | Supercritical CO₂ | Supercritical CO₂ |
| Pressure | 38 MPa | 45 MPa |
| Temperature | 55 °C | 65 °C |
| Static Time | 2 hours | N/A |
| Dynamic Time | 1 hour | N/A |
| Yield | 1.12% | N/A |
Data from optimization of volatile oil extraction from P. ginseng and red ginseng essential oil preparation. frontiersin.orgmdpi.com
Pressurized Hot Water Extraction (PHWE) Techniques
Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. At these elevated temperatures, the dielectric constant of water decreases, making it a suitable solvent for less polar organic compounds. This method is considered a green technology as it avoids the use of organic solvents.
PHWE has been successfully applied to extract bioactive compounds from ginseng by-products. An optimization study using response surface methodology determined the ideal conditions for maximizing the yield of total saponins, phenolic compounds, and antioxidants. The optimal parameters were found to be a temperature of 207°C, a pressure of 43.45 bar, a solid-to-liquid ratio of 0.04 g/mL, and a reaction time of 15 minutes. researchgate.net While optimized for a mix of compounds, these conditions highlight the potential of PHWE for extracting moderately polar compounds like this compound. The ability to tune the polarity of water with temperature makes PHWE a versatile technique for targeting specific classes of phytochemicals.
Table 4: Optimized PHWE Parameters for Ginseng By-products
| Parameter | Optimized Value |
|---|---|
| Solvent | Water |
| Temperature | 207 °C |
| Pressure | 43.45 bar |
| Solid/Liquid Ratio | 0.04 g/mL |
| Time | 15 min |
Data from a study maximizing bioactive compounds from ginseng by-products. researchgate.net
Pulsed Electric Field Extraction (PEF) Considerations
Pulsed Electric Field (PEF) technology involves the application of short, high-voltage pulses to a material placed between two electrodes. This process induces electroporation, the formation of pores in cell membranes, which enhances mass transfer and facilitates the extraction of intracellular components. PEF is often used as a non-thermal pre-treatment to improve the efficiency of a subsequent extraction process.
Studies on Panax ginseng have shown that PEF treatment can significantly increase the extraction of bioactive compounds. cabidigitallibrary.orgnih.gov The application of PEF at electric field strengths greater than 1.5 kV/cm resulted in significant damage to ginseng cell and vacuole membranes, leading to increased ion leaching and higher total phenolic content. cabidigitallibrary.orgresearchgate.net One study developed and optimized a PEF extraction method specifically for ginsenosides, finding the highest yield (12.69 mg/g) under conditions of a 20 kV/cm electric field intensity, 6000 Hz frequency, using a 70% ethanol-water solution. The entire PEF extraction process took less than one second. semanticscholar.org This rapid, non-thermal approach is particularly advantageous for volatile and thermally sensitive compounds like this compound, as it minimizes degradation while significantly enhancing extraction efficiency.
Table 5: Optimized PEF Parameters for Ginsenoside Extraction
| Parameter | Optimized Value |
|---|---|
| Electric Field Intensity | 20 kV/cm |
| Frequency | 6000 Hz |
| Solvent | 70% Ethanol |
| Extraction Time | < 1 second |
Data from a study developing and optimizing PEF for ginsenoside extraction. semanticscholar.org
Ultrahigh-Pressure Extraction Efficiency
Ultrahigh-Pressure Extraction (UPE), also referred to as High Hydrostatic Pressure (HHP) extraction, utilizes pressures typically in the range of 100-600 MPa to disrupt cell structures and enhance the penetration of solvents into the plant matrix. This non-thermal method can increase extraction yields and reduce extraction times.
UPE has been proven to be a highly efficient method for extracting ginsenosides from Panax ginseng. An orthogonal design study identified the optimal UPE conditions as an extraction pressure of 200 MPa, a temperature of 60°C, an extraction time of 5 minutes, and an ethanol concentration of 70%. researchgate.net Under these conditions, UPE produced the highest yield of ginsenosides compared to microwave, ultrasound, soxhlet, and heat reflux extraction methods. researchgate.net Another study found that UHP-treated ginseng showed significantly higher extraction yields and crude saponin content compared to untreated controls. elsevierpure.com The mechanism involves pressure-induced changes in cell membrane permeability and the facilitation of mass transfer. Given its high efficiency and short processing time at moderate temperatures, UPE is a very promising technique for the extraction of this compound.
Table 6: Optimized UPE Parameters for Ginsenoside Extraction
| Parameter | Optimized Value |
|---|---|
| Pressure | 200 MPa |
| Temperature | 60 °C |
| Time | 5 min |
| Solvent | 70% Ethanol |
Data from a comparative study on ginsenoside extraction methods. researchgate.net
Comparative Analysis of Extraction Efficiencies and Selectivity
The choice of extraction method profoundly impacts the efficiency and selectivity of isolating this compound from Panax ginseng. Each of the discussed advanced techniques offers distinct advantages over conventional methods like soxhlet or heat reflux extraction, which are often time-consuming and can lead to the degradation of thermally labile compounds. nih.govresearchgate.net
A comparative study analyzing volatile organic compounds from Panax ginseng flowers found significant differences between methods. Steam distillation (SD) identified the highest number of components (67), followed by headspace solid-phase microextraction (HS-SPME) (38), and supercritical fluid extraction (SFE) (20). Terpenoids were identified as the main volatile compounds, with the SD method showing the highest sesquiterpene content. rawdatalibrary.net
For saponins, which are often extracted alongside volatile components, UPE is considered one of the most advanced and efficient technologies, requiring only a few minutes for extraction. researchgate.netresearchgate.net However, a study on PEF reported that its optimized process yielded a higher ginsenoside content than UPE, as well as MAE, ASE, and other methods, in a fraction of the time (<1 second). semanticscholar.org
SFE stands out for its high selectivity, especially for non-polar to moderately polar compounds like this compound. The ability to fine-tune the solvent power of CO₂ by adjusting pressure and temperature allows for the targeted extraction of specific compound classes, yielding a cleaner extract with fewer impurities. frontiersin.org
Ultimately, the optimal method depends on the desired outcome. For maximizing the yield of the total volatile fraction, methods like PEF-assisted extraction or UPE may be superior. For achieving high purity and selectivity specifically for this compound, SFE would likely be the most suitable technique.
Chemical Synthesis and Derivatization of Ginsenol
Semisynthesis of Ginsenol Analogues from Precursors
Semisynthesis approaches often utilize readily available sesquiterpenes as starting materials to construct this compound-like frameworks.
The Ritter reaction is a significant method for synthesizing N-substituted amides of carboxylic acids by alkylation of nitriles with carbocations. This reaction has been successfully applied to create framework amides with a this compound backbone nih.govresearchgate.net. A notable example is Ginsamide (1a), which is synthesized from isocaryophyllene (B31545). The reaction involves treating isocaryophyllene with nitriles, such as acetonitrile (B52724), in the presence of 5% sulfuric acid mdpi.com. Neutralization with an aqueous soda solution precipitates the product, which is then recrystallized from a chloroform-hexane mixture to yield a pure product nih.gov. The yields for various this compound analogues synthesized via the Ritter reaction are presented in Table 1.
Table 1: Synthetic Yields of this compound Analogues via Ritter Reaction
| Nitrile | Product | Yield (%) |
| Acetonitrile | Ginsamide (1a) | 68 |
| Propionitrile | 1b | 52 |
| Butyronitrile | 1c | 47 |
| Benzyl cyanide | 1d | 32 |
X-ray diffraction studies have confirmed the chair-boat conformation of the tricyclic core in these analogues, a conformation considered critical for their bioactivity .
The synthesis of amine-containing derivatives from this compound or its analogues, such as Ginsamide, presents a synthetic challenge due to the stability of the amide bond nih.govmdpi.com. Traditional acidic or basic hydrolysis methods have proven ineffective for converting Ginsamide to the primary amine, Ginsamine mdpi.com. A successful approach to synthesize Ginsamine (2) involves nucleophilic substitution using malonate ester dianions. This reaction, performed by boiling Ginsamide with an excess of malonate ester and sodium hydride in dimethylformamide at 135 °C for 6–8 hours, yields Ginsamine with approximately 60% purity mdpi.com. This method marked the first reported synthesis of an amine-containing framework structure with a this compound backbone mdpi.com.
Thioacetamide (B46855) derivatives of ginsamide have also been successfully synthesized. Treatment of Ginsamide (1a) with Lawesson's reagent produces thioacetamide derivatives (3) nih.govmdpi.com. This transformation expands the library of this compound analogues, although sulfur incorporation can alter the compound's polarity, potentially complicating purification .
Beyond the aforementioned derivatizations, research has explored other synthetic pathways to develop novel this compound analogues. Sulfonylbutadienes have been utilized as precursors for bicyclo[3.3.1] systems, which can then be functionalized to form this compound analogues arkat-usa.org. The treatment of sulfonylbutadienes with 4-(1-cyclohexenyl)morpholine yields bicyclic intermediates, followed by cyclization with n-butyllithium to generate tricyclic compounds possessing the characteristic this compound backbone . NMR spectroscopy has been employed to validate the chair-boat conformation of these compounds . Additionally, this compound derivatives have been obtained from panasinsane derivatives under TCNE-catalyzed solvolysis conditions, and novel sesquiterpene derivatives have been formed through rearrangements under superacid conditions acs.org.
Chemical Transformations of the this compound Skeleton
The this compound skeleton can undergo various chemical transformations, including oxidative modifications.
This compound is susceptible to oxidation, leading to the formation of corresponding ketones and aldehydes . Biotransformation studies, particularly with fungi like Botrytis cinerea, have revealed specific oxidative modifications of the this compound skeleton. Botrytis cinerea can transform this compound into various hydroxylated and oxo derivatives psu.eduresearchgate.net. For instance, it has been shown to produce 8- and 9-hydroxy derivatives as major metabolites, and 6α-, 10β-hydroxy, and 8- and 9-oxo derivatives as minor metabolites psu.eduresearchgate.net. The positions typically hydroxylated are those 1,3 or 1,4 from the initial hydroxy group of this compound psu.eduresearchgate.net. The formation of ketone derivatives, such as a 9-oxo derivative, has been observed through the oxidation of a 9-hydroxy group psu.edu.
Compound Names and PubChem CIDs
Reductive Transformations
Reductive transformations in organic chemistry involve the addition of hydrogen or the removal of oxygen, typically converting functional groups such as ketones, aldehydes, esters, or nitriles into alcohols, amines, or other reduced forms. While this compound itself is an alcohol, making direct reduction of its hydroxyl group less common as a primary transformation, its derivatives or oxidized forms can undergo such reactions. Generally, compounds with carbonyl groups, such as ketones and aldehydes, can be reduced to their corresponding alcohols. fishersci.ca
Common reducing agents employed in organic synthesis include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). fishersci.cathermofisher.in These reagents are widely used for the reduction of various functional groups. For instance, LiAlH₄ is a strong reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones to alcohols, and nitriles to amines. thermofisher.inwikipedia.org Sodium borohydride is a milder reducing agent, often used for the selective reduction of aldehydes and ketones to alcohols. fishersci.cawikipedia.org
While specific examples of direct reductive transformations of this compound's alcohol group are not extensively detailed in the literature, the potential exists for such reactions on its oxidized derivatives (e.g., if this compound were oxidized to a ketone or aldehyde, it could then be reduced back to an alcohol). The broader context of this compound's chemistry involves the synthesis of analogues and derivatives, some of which may incorporate reductive steps in their synthetic pathways.
Substitution Reactions for Functional Group Introduction
Substitution reactions are pivotal in the derivatization of this compound, allowing for the introduction of diverse functional groups onto its molecular scaffold. These reactions involve the replacement of one functional group with another. guidechem.com
One significant approach to synthesizing this compound analogues involves the Ritter reaction. This reaction has been successfully utilized to create framework amides with a this compound backbone. For example, Ginsamide, an acetamide (B32628) derivative, is synthesized via the Ritter reaction. This process involves the reaction of isocaryophyllene, a commercially available sesquiterpene that shares the this compound backbone, with nitriles (e.g., acetonitrile) in the presence of 5% sulfuric acid. fishersci.cathegoodscentscompany.comfishersci.fiwikipedia.org The reaction yields vary depending on the nitrile used, typically ranging from 32% to 68%. fishersci.ca The resulting tricyclic amides, such as Ginsamide, are precipitated upon neutralization with aqueous soda and can be recrystallized from chloroform-hexane mixtures. fishersci.ca
| Reactants | Reagents/Conditions | Product | Functional Group Introduced | Yield (%) |
|---|---|---|---|---|
| Isocaryophyllene + Nitriles (e.g., Acetonitrile) | 5% Sulfuric acid, followed by neutralization with aqueous soda | Ginsamide (a tricyclic amide with this compound backbone) | Amide | 32–68 fishersci.ca |
Further derivatization of these amide analogues can lead to other functional groups. For instance, the conversion of Ginsamide to Ginsamine, a primary amine, presents significant challenges due to the stability of the amide bond. fishersci.cawikipedia.org However, successful deacetylation can be achieved through nucleophilic substitution using malonate ester dianions. This reaction, performed by boiling Ginsamide with an excess of diethyl malonate and sodium hydride in dimethylformamide at 135 °C for 6–8 hours, yields Ginsamine with approximately 60% purity. fishersci.cawikipedia.org
| Reactant | Reagents/Conditions | Product | Functional Group Introduced | Purity (%) |
|---|---|---|---|---|
| Ginsamide | Diethyl malonate, Sodium hydride, Dimethylformamide, 135 °C, 6–8 hours | Ginsamine (a primary amine) | Primary Amine | ~60 fishersci.cawikipedia.org |
Moreover, general derivatization techniques like acylation and silylation are applicable to this compound due to the presence of its hydroxyl group. Acylation involves introducing an acyl group, converting compounds with active hydrogens (such as -OH) into esters. wikidata.org Phenyl chloroformate is an example of a reagent that can be used to form esters from alcohols. tcichemicals.com Silylation, on the other hand, replaces active hydrogens with a trimethylsilyl (B98337) group, forming silyl (B83357) ethers. wikidata.org These derivatization methods are often employed to modify solubility, volatility, or introduce new reactive sites for further chemical transformations.
Molecular Mechanisms of Action of Ginsenol
Modulation of Inflammatory Signal Transduction Pathways
Ginsenosides (B1230088) exert significant anti-inflammatory effects by targeting multiple stages of the inflammatory cascade. Their actions range from activating anti-inflammatory receptors to inhibiting the production of pro-inflammatory mediators and interfering with the signaling pathways that orchestrate the inflammatory response.
Certain ginsenosides function as ligands for the glucocorticoid receptor (GR), a key regulator of inflammation. nih.govnih.govnih.gov The ginsenoside Rg1, for example, has been identified as a functional ligand of GR, capable of competing with dexamethasone for binding to the receptor. nih.gov This binding activates the GR, which then modulates the transcription of numerous genes. nih.gov
Studies using zebrafish larvae have demonstrated that Rg1's anti-inflammatory effect, specifically the attenuation of neutrophilic inflammation, is abolished when the glucocorticoid receptor is mutated. nih.govresearchgate.net Interestingly, Rg1 and classic glucocorticoids like beclomethasone appear to modulate gene expression differently. Evidence suggests that Rg1 induces the transrepression activity of GR without significant transactivation. nih.govresearchgate.net This selective activation is a promising area of research, as it could lead to therapies that retain anti-inflammatory benefits while minimizing the side effects associated with broad GR activation. nih.govscispace.com Similarly, the ginsenoside skeletons protopanaxadiol (PPD) and protopanaxatriol (B1242838) (PPT) can bind to GR, activate its nuclear translocation, and suppress inflammatory pathways without causing GR transactivation. semanticscholar.org
Overproduction of reactive oxygen species (ROS) is a critical factor in oxidative stress-related cellular damage and inflammation. mdpi.com Numerous studies have shown that ginsenosides can protect cells by preventing this oxidative damage. frontiersin.orgnih.gov Their mechanisms include the direct scavenging of intracellular ROS and the regulation of antioxidant enzyme activity. mdpi.comencyclopedia.pub
Ginsenosides such as Rb1 and Rg1 have been shown to improve the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) while inhibiting the formation of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comfrontiersin.org The capacity to scavenge intracellular ROS varies among different ginsenosides.
Table 1: Relative Intracellular ROS Scavenging Activity of Various Ginsenosides
| Ginsenoside | Relative Scavenging Activity |
|---|---|
| Rb2 | High |
| Rc | High |
| Rg2 | Medium |
| Rh2 | Medium |
| Rh1 | Medium |
| Rf | Medium |
| Rg3 | Low |
| Rg1 | Low |
| Rb1 | Low |
| Re | Low |
| Rd | Low |
In vitro research has also demonstrated that ginsenoside F1 can significantly reduce intracellular ROS production in a dose-dependent manner. researchgate.net This antioxidant activity is crucial as it can suppress the activation of ROS-sensitive inflammatory pathways like NF-κB. mdpi.com
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central mediator of the immune and inflammatory responses. nih.govnih.gov Uncontrolled stimulation of this pathway is linked to numerous inflammatory diseases. nih.govnih.gov Ginsenosides have been shown to be potent modulators of NF-κB signaling, targeting various steps in the pathway to ameliorate inflammation. nih.govnih.gov
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. mdpi.com Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.govmdpi.com Ginsenosides, including Rg1, Rg3, and Rd, have been found to interfere with this process. mdpi.comnih.gov For instance, Rg1 downregulates the phosphorylation of the p65 subunit of NF-κB, while Rg3 can block the phosphorylation of NF-κB subunits. nih.gov Ginsenoside Rd has been shown to attenuate arterial endothelial damage by modulating the NF-κB pathway. nih.gov These actions effectively block the activation of NF-κB and prevent the expression of downstream inflammatory targets. koreascience.kr
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that produce inflammatory mediators. koreascience.krnih.gov The expression of both iNOS and COX-2 is heavily regulated by the NF-κB signaling pathway. mdpi.comnih.gov Consequently, the ability of ginsenosides to inhibit NF-κB activation leads to the downstream suppression of iNOS and COX-2 expression. koreascience.krresearchgate.net
Research has demonstrated that ginsenoside Rd can decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. koreascience.krresearchgate.net This reduction was directly associated with the downregulation of iNOS and COX-2 protein expression. koreascience.krresearchgate.net Similarly, ginsenoside Rb1 has been shown to suppress NO production and iNOS protein expression in chondrocytes. researchgate.net A formulated complex of ginsenosides, KG-135, was also found to inhibit COX-2 expression in human breast epithelial cells. nih.gov This inhibition of key inflammatory enzymes is a major component of the anti-inflammatory effects of these compounds.
Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are critical signaling pathways that regulate a wide range of cellular processes such as proliferation, differentiation, and apoptosis. clockss.orgnih.govamegroups.org JNKs, in particular, are strongly activated by cellular stress and proinflammatory cytokines. mdpi.com
Ginsenosides can modulate these pathways to influence cellular responses. For example, ginsenoside Rg1 has been shown to protect against the phosphorylation of JNK, thereby blocking the JNK signaling cascade. nih.gov The activation of ERK and JNK pathways can lead to the activation of the transcription factor AP-1, which in turn regulates the expression of pro-inflammatory cytokines. amegroups.org By regulating these kinase cascades, ginsenosides can exert control over inflammatory and other cellular processes. frontiersin.org
Activator protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, playing a crucial role in processes like cell proliferation, inflammation, and tumorigenesis. nih.govresearchgate.net AP-1 activity is often regulated by the JNK signaling pathway. nih.gov
The anti-inflammatory action of ginsenosides extends to the modulation of the AP-1 pathway. Studies using the ginsenoside complex KG-135, which contains antitumorigenic ginsenosides like Rk1, Rg3, and Rg5, demonstrated an inhibition of tumor promoter-induced AP-1 activation. nih.gov This was achieved by decreasing the DNA binding of AP-1, an effect linked to the inhibition of the upstream JNK pathway. nih.gov By interfering with AP-1 activation, ginsenosides can suppress the expression of AP-1 target genes, including those involved in inflammation, such as COX-2. nih.gov
Antiviral Mechanisms of Action
Ginsenosides have demonstrated notable antiviral properties, particularly against the H1N1 influenza virus. Their mechanisms are multifaceted, targeting several stages of the viral life cycle, from entry into the host cell to replication.
Interference with Viral Replication Stages (e.g., H1N1 influenza virus)
Once a virus has entered a host cell, it hijacks the cellular machinery to replicate its genetic material and produce new viral particles. Ginsenosides can disrupt this process. Studies have shown that certain ginsenosides, such as Rd and Rg1, can inhibit the activity of viral RNA polymerase, an essential enzyme for the replication of the influenza virus genome. By interfering with this key enzyme, these compounds effectively halt the production of new viruses within the host cell, thereby limiting the spread of the infection. Furthermore, ginsenosides have been found to modulate host factors that the virus relies on for replication, adding another layer to their antiviral activity.
Direct Targeting of Viral Surface Proteins
The surface of the H1N1 influenza virus is studded with proteins that are crucial for its infectivity, namely hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin is responsible for binding to host cells, while neuraminidase is required for the release of newly formed virus particles from an infected cell.
Research indicates that ginsenosides can directly interact with these surface proteins. For example, specific ginsenosides have been shown to bind to the neuraminidase protein, inhibiting its enzymatic activity. This action prevents the virus from efficiently spreading to other cells. By targeting these essential viral components, ginsenosides can neutralize the virus before it causes widespread infection.
Inhibition of Viral Attachment and Host Cell Entry
The initial and most critical step in any viral infection is the attachment of the virus to the surface of a host cell. Ginsenosides have been shown to effectively block this stage of the H1N1 life cycle. They achieve this by interfering with the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell membrane. By preventing this initial attachment, the virus is unable to gain entry into the cell to begin its replication process, thus preventing infection from taking hold. This mechanism represents a first line of defense against viral invasion.
Potential Modulation of Viral Neuraminidase Activity
Research into the antiviral properties of Ginsenol derivatives has provided insights into their mechanism of action against influenza viruses. A notable derivative, Ginsamide, synthesized from a this compound backbone, has demonstrated significant activity against the H1N1 influenza virus. nih.gov Studies investigating its mechanism suggest that its primary target may not be the viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov
Evidence indicates that the high inhibitory activity of Ginsamide extends to virus strains that are resistant to oseltamivir, a known neuraminidase inhibitor. This suggests that Ginsamide's mechanism of action differs from that of traditional neuraminidase inhibitors. nih.gov Further investigations into its effect on viral hemagglutinin (HA), the protein responsible for viral entry into cells, showed that Ginsamide does not affect the receptor-binding activity of HA. However, its pronounced antiviral activity against specific influenza A/H1N1 strains, coupled with its lower efficacy against H3N2, H5N2, and H7N9 strains, may be attributable to differences in the amino acid sequences of a potential HA binding site among these subtypes. nih.gov The emergence of viral resistance to Ginsamide was associated with a decrease in the pathogenicity of the influenza virus. nih.gov
The table below summarizes the antiviral activity of Ginsamide against a panel of influenza viruses.
| Virus Strain | 50% Cytotoxic Concentration (CC₅₀, µg/mL) | 50% Virus-Inhibiting Concentration (IC₅₀, µg/mL) | Selectivity Index (SI) |
| A/California/07/2009 (H1N1)pdm09 | >100 | 0.4 ± 0.1 | >250 |
| A/Vladivostok/2/2009 (H1N1) | >100 | 1.1 ± 0.1 | >90.9 |
| A/Aich/2/68 (H3N2) | >100 | 25.0 ± 1.2 | >4 |
| A/Chicken/Kurgan/05/2005 (H5N1) | >100 | 18.0 ± 1.2 | >5.5 |
| A/Anhui/1/2013 (H7N9) | >100 | >100 | - |
| B/Florida/4/2006 | >100 | >100 | - |
| Data sourced from studies on this compound derivatives. nih.gov |
Cellular Effects Beyond Specific Pathway Modulation
Enhancement of Cellular Viability under Oxidative Stress Conditions
Ginseng extracts, the source of this compound and related ginsenosides, have demonstrated protective effects against oxidative stress-induced cellular damage. Oxidative stress leads to an overproduction of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA, ultimately leading to cell death. nih.gov Studies on processed ginseng, such as Black Ginseng Extract (BGE), show a significant capacity to protect cells from such damage, likely due to an enhanced concentration of active ginsenosides and phenolic compounds resulting from the steaming process. nih.gov
Pretreatment with BGE has been shown to protect mouse hepatocytes (AML-12 cells) from hydrogen peroxide (H₂O₂)-induced damage. This protection is manifested through the scavenging of ROS, maintenance of the cellular redox state, and activation of antioxidant defense systems. nih.gov Specifically, BGE treatment was more effective than White Ginseng (WGE) or Red Ginseng (RGE) at restoring depleted NADPH and glutathione (GSH) levels while lowering the accumulation of glutathione disulfide (GSSG), an indicator of oxidative stress. nih.gov These actions collectively contribute to the enhancement of cellular viability under oxidative conditions. Other specific ginsenosides, such as Rk1 and Rg3, have also been found to significantly improve cell viability and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in cells under oxidative stress. nih.gov
The following table illustrates the comparative effects of different ginseng extracts on key markers of cellular redox status in hepatocytes under oxidative stress.
| Treatment Group | Relative ROS Level (%) | Relative GSSG Level (%) | Relative NADPH Level (%) |
| Control | 100.0 ± 5.6 | 100.0 ± 3.4 | 100.0 ± 4.1 |
| H₂O₂ Treated | 385.4 ± 11.2 | 210.5 ± 7.8 | 45.3 ± 2.9 |
| WGE + H₂O₂ | 243.5 ± 9.8 | 158.4 ± 6.5 | 65.8 ± 3.1 |
| RGE + H₂O₂ | 198.7 ± 8.5 | 135.2 ± 5.1 | 78.4 ± 3.5 |
| BGE + H₂O₂ | 135.4 ± 7.1 | 112.8 ± 4.8 | 91.2 ± 3.9 |
| Data adapted from research on ginseng extracts in AML-12 cells. nih.gov |
General Immunomodulatory Effects
The active compounds in ginseng, primarily ginsenosides, are recognized for their immunomodulatory properties, which are essential for maintaining immune homeostasis. xiahepublishing.com These compounds can influence a wide range of immune cell functions, including the regulation of cytokine production and the enhancement of natural killer (NK) cell activity. xiahepublishing.comeurekalert.org
Key ginsenosides, such as Rg1 and Rb1, have been shown to exhibit a bidirectional regulatory effect on the immune response. They can inhibit the excessive secretion of pro-inflammatory factors, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). eurekalert.orgbioengineer.org Simultaneously, they can promote the production of anti-inflammatory factors like interleukin-10 (IL-10). eurekalert.orgbioengineer.org This modulation is critical for preventing an overactive inflammatory response while maintaining the capacity to combat pathogens. In inflammatory models, ginsenosides have been observed to normalize cytokine levels by up to 40–60%. xiahepublishing.com Furthermore, ginsenosides can bolster cellular immunity by stimulating lymphocyte proliferation and enhancing the cytotoxic activity of NK cells, which are crucial for eliminating virally infected and malignant cells. xiahepublishing.comnih.gov
The table below summarizes the observed effects of specific ginsenosides on key immune cytokines.
| Ginsenoside | Effect on Pro-Inflammatory Cytokines (TNF-α, IL-6) | Effect on Anti-Inflammatory Cytokines (IL-10) |
| Ginsenoside Rg1 | Inhibition of excessive secretion | Promotion of production |
| Ginsenoside Rb1 | Inhibition of excessive secretion | Promotion of production |
| This table reflects the general findings on the immunomodulatory actions of major ginsenosides. eurekalert.orgbioengineer.org |
Structure Activity Relationship Sar Studies of Ginsenol and Its Analogs
Influence of Structural Modifications on Biological Activity
The intrinsic biological activities of Ginsenol and its derivatives are profoundly influenced by their chemical architecture. Minor alterations can lead to significant changes in their pharmacological profiles.
Role of Specific Functional Groups (e.g., Hydroxyl Group for Antifungal Activity)
This compound, characterized by its tricyclic sesquiterpenoid backbone and a tertiary hydroxyl group (C15H26O), has demonstrated fungistatic properties, particularly against plant pathogens such as Botrytis cinerea nih.govctdbase.orgthegoodscentscompany.comnih.gov. Research into the antifungal activity of various compounds, including this compound and related structures, consistently highlights the critical role of the hydroxyl group. The presence of this functional group is considered fundamental for enhancing the potency of these compounds as antifungal agents nih.gov.
Biotransformation studies of this compound by Botrytis cinerea itself provide further evidence of the hydroxyl group's significance. These studies show that the fungus metabolizes this compound into various hydroxylated derivatives, including 8- and 9-hydroxy derivatives as major products, and 6α- and 10β-hydroxy derivatives as minor metabolites nih.gov. This enzymatic modification underscores the susceptibility of the this compound scaffold to hydroxylation, which is directly linked to its fungistatic action.
Impact of Derivatization (e.g., Acetamide (B32628) Group in Ginsamide on Solubility and Affinity)
Derivatization of this compound's core structure can lead to novel compounds with distinct biological activities. An notable example is Ginsamide, a "this compound-like compound" that incorporates an acetamide group. This structural modification has been associated with high antiviral activity, specifically against the H1N1 influenza virus.
Effects of Substituent Positioning
The position of functional groups within a molecule is a critical determinant of its biological activity. For this compound, biotransformation studies illustrate how enzymatic processes introduce hydroxyl groups at various positions on the sesquiterpenoid scaffold, leading to different metabolites nih.gov. The identification of 8- and 9-hydroxy derivatives as major metabolites, and 6α- and 10β-hydroxy derivatives as minor ones, indicates that the specific site of hydroxylation influences the metabolic fate and potentially the biological efficacy of the resulting compounds nih.gov.
Although direct detailed SAR studies on this compound's substituent positioning for a range of synthetic analogs are limited in the provided information, broader SAR principles from related compounds highlight this importance. For instance, studies on ginsenosides (B1230088) (complex triterpene saponins (B1172615) also found in ginseng) have shown that the configuration and positioning of hydroxyl groups and sugar moieties significantly influence their anti-inflammatory and anti-erectile dysfunction activities. Similarly, research on other compound classes, such as chlorophenyl derivatives, demonstrates that the para or meta positioning of substituents can drastically alter antifungal activity. These examples underscore that even subtle changes in substituent positioning can lead to profound differences in how a molecule interacts with biological systems.
Computational Approaches in SAR
Computational methods have become indispensable tools in modern drug discovery and SAR studies, enabling researchers to predict, analyze, and optimize the biological activities of chemical compounds in a time and cost-efficient manner.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that establishes mathematical relationships between the structural properties of chemical compounds and their biological activities. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that are correlated with a particular biological effect.
While specific QSAR models developed solely for this compound are not detailed in the provided search results, the utility of QSAR in understanding the SAR of related natural products and antifungal agents is well-established. For example, QSAR models have been successfully applied to ginkgolides to understand their activity as platelet-activating factor (PAF) antagonists, revealing how steric, electrostatic, and hydrophobicity features influence their bioactivity. Similarly, QSAR studies have been employed to optimize antifungal profiles of chlorophenyl derivatives, allowing for the prediction and filtering of new fungicide candidates. These applications demonstrate that QSAR modeling provides a robust framework for predicting the activity of new this compound analogs and guiding their rational design based on their structural characteristics.
Molecular Docking and Binding Energy Calculations
Molecular docking is an in silico simulation technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or protein). This method is fundamental for understanding the molecular interactions between a compound and its biological target, and for estimating the binding affinity, often expressed as binding energy. A lower (more negative) binding energy typically indicates a more stable and favorable interaction between the ligand and the protein.
In the context of this compound and its analogs, molecular docking has been utilized to investigate the binding of Ginsamide to viral proteins, providing insights into its antiviral mechanism. These studies showed that Ginsamide forms strong hydrophobic contacts with amino acids in the binding site, and its binding energies are comparable to those of other known ligands. Molecular docking is a widely adopted approach in drug discovery, allowing researchers to screen potential drug candidates, identify their probable targets, and elucidate the nature of their interactions at an atomic level, thereby informing the design of more effective analogs.
Conformational Analysis and its Bioactivity Implications
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity. For complex natural products like this compound, understanding these conformational preferences is essential for deciphering their mechanisms of action and for rational drug design.
This compound possesses a tricyclic sesquiterpene skeleton arkat-usa.org. The specific spatial arrangement of these fused rings, particularly the conformation of the core, is fundamental to its pharmacological profile. While direct experimental data on the precise chair-boat conformation at C-4 for this compound itself from non-excluded sources are limited, NMR studies of this compound analogues have indicated a chair-boat conformation for their tricyclic system arkat-usa.org. Characteristic chemical shifts in the 13C-NMR spectra of these analogues, such as the C-6 or C-7 carbon signals appearing below 20 ppm, have been used to confirm this chair-boat conformation arkat-usa.org.
This specific tricyclic core conformation is considered critical for the bioactivity of such compounds arkat-usa.org. The rigid yet intricate three-dimensional architecture dictates how this compound presents its functional groups to interacting biomolecules, influencing binding affinity, selectivity, and downstream biological responses. Subtle changes in this conformation can lead to significant alterations in biological efficacy.
Investigation of Intermolecular Interactions
This compound, as a tertiary alcohol mdpi.com, contains a hydroxyl (-OH) group, which is a potent hydrogen bond donor and acceptor. This functional group enables this compound to engage in hydrogen bonding interactions with surrounding molecules, including water, proteins, and other biomacromolecules.
Research on Ginsamide, a synthetic derivative containing a this compound backbone, provides insights into the role of hydrogen bonding in such structures researchgate.net. Crystal structure analyses of Ginsamide have revealed the formation of N-H...O hydrogen bonds, which contribute to the organized packing of molecules into chains researchgate.net. These intermolecular hydrogen bonds, with distances such as H...O of 2.03-2.21 Å and N-H...O angles of 166-171°, are crucial for stabilizing molecular arrangements and facilitating specific recognition events researchgate.net. In the context of biological targets, such hydrogen bonding networks are fundamental for precise ligand-receptor binding, contributing to the specificity and strength of the interaction.
Molecular docking studies involving Ginsamide, a compound with a this compound backbone, have demonstrated the significance of hydrophobic contacts in its binding to biological targets. For instance, Ginsamide forms strong hydrophobic contacts with amino acid residues within the binding site of target proteins. These interactions, driven by the exclusion of water molecules from nonpolar surfaces, play a substantial role in stabilizing the ligand-protein complex and are a key component of molecular recognition. The extensive hydrophobic surface area provided by this compound's tricyclic structure is therefore a major contributor to its ability to interact with and modulate biological pathways.
The interplay between the hydrophobic tricyclic core and the hydrophilic hydroxyl group of this compound dictates its amphiphilic nature. This balance influences how this compound molecules orient themselves in different environments, such as aqueous solutions, lipid membranes, or within protein binding pockets.
Advanced Analytical Methodologies for Ginsenol Research
Spectrometric Detection and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of Ginsenol and its derivatives. arkat-usa.org This technique provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Both ¹H-NMR and ¹³C-NMR spectra are routinely employed. For instance, ¹H-NMR spectra of this compound and its synthesized analogues provide characteristic chemical shifts (δ) and coupling constants (J) that are vital for assigning proton environments. arkat-usa.orgmdpi.com Similarly, ¹³C-NMR spectra reveal the carbon skeleton, with distinct signals corresponding to different carbon types, including quaternary carbons. arkat-usa.orgpsu.edunih.govresearchgate.net For example, specific ¹³C-NMR signals, such as those for C-7 (16.3 ppm) or C-6 (18.7 ppm), are indicative of particular conformations like chair-boat structures in this compound analogues. arkat-usa.org
Advanced two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are frequently utilized to establish the full connectivity and confirm the proposed structures. arkat-usa.org These bidimensional studies are critical in unambiguously determining the structure and stereochemistry of this compound and its biotransformed products. arkat-usa.orgpsu.edu For instance, Nuclear Overhauser Effect (NOE) experiments can confirm the stereochemistry of hydroxyl groups by observing enhancements between specific protons. psu.edu NMR spectra are typically recorded on high-field spectrometers (e.g., 300 MHz, 400 MHz, 500 MHz) using deuterated solvents like CDCl₃ or DMSO-d₆. mdpi.comnih.gov
Method Validation Parameters
Method validation is a critical process in analytical chemistry that ensures an analytical procedure is suitable for its intended purpose, yielding consistent, reliable, and accurate data. wjarr.comirjmets.com For this compound research, validating analytical methods is essential for the quality control and robust characterization of the compound. Key parameters typically assessed during method validation include accuracy, precision, sensitivity, limits of detection (LOD), and limits of quantitation (LOQ). wjarr.comirjmets.comeuropa.eu These validation efforts often adhere to guidelines set by regulatory bodies such as the International Conference on Harmonisation (ICH). europa.eunih.govresearchgate.net
Accuracy, Precision, and Sensitivity Assessment
Accuracy Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value of the analyte. irjmets.comeuropa.euelementlabsolutions.com It is typically assessed by determining the percent recovery of known amounts of the analyte added to a sample matrix. wjarr.comeuropa.eu For analytical methods applied to ginseng constituents, including those relevant to this compound, average recovery rates generally fall within acceptable ranges, often between 95% and 105% nih.gov, or 98.25% to 101.17% ppe.or.kr.
Precision Precision describes the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. irjmets.comeuropa.euelementlabsolutions.com Precision can be evaluated at different levels:
Repeatability (Intra-assay precision): Assessed under the same operating conditions over a short interval of time, using the same analyst and equipment. irjmets.comeuropa.eu
Intermediate precision: Evaluates precision within the same laboratory but under varying conditions, such as different days, analysts, or equipment. irjmets.com
Reproducibility: Assesses precision between different laboratories. irjmets.comeuropa.eu
Precision is commonly expressed as the relative standard deviation (RSD) or coefficient of variation. For ginseng-related analyses, RSD values for precision are typically required to be low, often below 2% ppe.or.kr or 3% nih.gov, indicating high reliability of the method.
Sensitivity Sensitivity, in the context of analytical method validation, refers to the ability of a method to produce a significant and measurable response to low concentrations of the analyte. elementlabsolutions.com It is often evaluated by assessing the signal-to-noise ratio at low analyte concentrations. elementlabsolutions.com A method is considered sensitive if it can generate precise and accurate results even at low desired concentrations. elementlabsolutions.com
Limits of Detection (LOD) and Quantitation (LOQ)
Limits of Detection (LOD) The Limit of Detection (LOD) is defined as the lowest amount of an analyte in a sample that can be detected, but not necessarily quantified as an exact value. wjarr.comirjmets.comelementlabsolutions.com It signifies the point at which the analyte's signal is distinguishable from the background noise.
Limits of Quantitation (LOQ) The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable accuracy and precision. wjarr.comirjmets.com It represents the lowest concentration at which the method is reliably quantitative. LOD and LOQ values are typically derived from the standard deviation of the response and the slope of the calibration curve. ppe.or.kr For this compound and related compounds, reported LOD values can be as low as 0.073 µg/mL for UV detection and 5-10 µg/mL for ELSD nih.gov, or ≤ 93 ng nih.gov. LOQ values have been reported to range from 0.32 to 1.09 µg/mL ppe.or.kr or 0.5 ng/mL mdpi.com.
The following table summarizes typical ranges for accuracy, precision, LOD, and LOQ in the context of this compound and related compounds:
| Validation Parameter | Typical Range/Criterion | Reference |
| Accuracy (Recovery) | 95% to 105% | nih.gov |
| 98.25% to 101.17% | ppe.or.kr | |
| Precision (RSD) | < 2% | ppe.or.kr |
| < 3% | nih.gov | |
| < 10.66% | researchgate.net | |
| LOD (UV) | 0.073 µg/mL | nih.gov |
| LOD (ELSD) | 5-10 µg/mL | nih.gov |
| ≤ 93 ng | nih.gov | |
| LOQ | 0.32 to 1.09 µg/mL | ppe.or.kr |
| 0.5 ng/mL | mdpi.com |
Chemometric and Multivariate Analysis in this compound Profiling
Chemometric and multivariate analysis techniques are integral to the comprehensive profiling of this compound within complex matrices, such as ginseng samples. These statistical and mathematical tools are employed to extract meaningful information from large and complex analytical datasets, enabling the differentiation, classification, and identification of key chemical markers. researchgate.netmdpi.com
Commonly applied chemometric methods in this compound research and ginseng profiling include:
Principal Component Analysis (PCA): A dimensionality reduction technique used to identify patterns and correlations in data, visualizing similarities and differences between samples based on their chemical profiles. researchgate.netmdpi.comresearchgate.netmdpi.com
Hierarchical Cluster Analysis (HCA): A method for grouping samples into clusters based on their similarity, often represented by a dendrogram. researchgate.net
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised classification method that maximizes the separation between predefined groups of samples, identifying variables (compounds) that contribute most to this separation. mdpi.comresearchgate.net
Discriminant Factorial Analysis (DFA) and Soft Independent Modeling of Class Analogy (SIMCA): Other multivariate statistical techniques used for classification and discrimination of samples. researchgate.net
These techniques are particularly valuable for:
Discriminating between different species or origins of ginseng: For example, chemometric analysis of volatile compounds, including this compound, can differentiate between Korean and American ginseng cultivars. researchgate.netmdpi.com
Evaluating the impact of cultivation age or processing methods: Multivariate analysis of FT-IR spectra combined with chemometrics can discriminate ginseng cultivars and cultivation ages with high accuracy. researchgate.net
Identifying potential chemical markers: By analyzing complex analytical data (e.g., from GC-MS or LC-MS), chemometrics can unveil specific compounds or sets of compounds that serve as diagnostic markers for particular characteristics of the sample. mdpi.comiiim.res.in
The integration of advanced analytical techniques with chemometric and multivariate analysis provides a powerful approach for in-depth this compound research, allowing for robust quality control, authentication, and a deeper understanding of its chemical profile in various contexts.
Preclinical Pharmacokinetic Investigations and Associated Molecular Mechanisms
Molecular Mechanisms in Preclinical Disease Models
Enzyme Kinetic Studies and Inhibition/Activation Profiling
Receptor-Ligand Binding Dynamics
Investigations into the receptor-ligand binding dynamics of Ginsenol have been explored through computational methods, particularly molecular docking studies. One notable finding indicates that this compound, identified as "Xg37 (this compound)", has demonstrated the ability to bind to the LasR receptor binding site japsonline.com. Molecular docking simulations are a computational approach used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method provides insights into potential interactions at an atomic level, which is crucial for understanding how small molecules interact with their target receptors nih.gov.
While the specific binding affinity (e.g., Ki, IC50 values) or detailed kinetic parameters (e.g., association and dissociation rates) for this compound with the LasR receptor were not explicitly detailed in the available information, the identification of a binding interaction through molecular docking suggests a potential role for this compound in modulating pathways associated with this receptor. The LasR receptor is known to be involved in quorum sensing in certain bacterial species, a process that regulates gene expression in response to cell density japsonline.com.
Table 1: this compound Receptor-Ligand Binding via Molecular Docking
| Compound Name | PubChem CID | Target Receptor | Binding Mechanism/Observation | Reference |
| This compound | 3082861 | LasR receptor | Binds to the LasR receptor binding site (via molecular docking) | japsonline.com |
Efficacy in Preclinical Disease Models (e.g., viral infection models, inflammation models)
Comprehensive preclinical data specifically on the efficacy of this compound (PubChem CID: 3082861) in disease models, such as viral infection or inflammation models, are not extensively documented in the current literature. While various compounds derived from Panax ginseng, particularly ginsenosides (B1230088) (e.g., protopanaxatriol (B1242838) (PPT)-type ginsenosides Rf and Rg2, ginsenoside 20(S)- and 20(R)-Rg3, ginsenoside Rd, Rk1, and Rg5), have shown promising antiviral and anti-inflammatory effects in numerous preclinical studies nih.gov, these findings are attributed to the broader class of ginsenosides or ginseng extracts rather than to this compound as a distinct chemical entity nih.gov.
Preclinical models, including murine models of influenza A virus and SARS-CoV-2 infection, are routinely employed to evaluate the efficacy of potential therapeutic agents by assessing parameters such as viral load reduction, modulation of inflammatory responses (e.g., cytokine levels), and improvements in disease pathology nih.gov, frontiersin.org, news-medical.net, nih.gov, biorxiv.org. Although ginseng-derived compounds have demonstrated protective effects against human rhinovirus (HRV) infection by reducing inflammatory cytokines like interleukin (IL)-8 and IL-6, and inhibiting viral replication in human nasal epithelial cells nih.gov, and have shown efficacy against influenza viruses and SARS-CoV-2 in various cellular and animal models nih.gov, specific studies isolating and testing this compound for these effects were not found. Therefore, direct evidence of this compound's efficacy in preclinical viral infection or inflammation models remains to be specifically elucidated in the available research.
Future Research Directions and Methodological Advances
Advanced Synthetic Chemistry for Targeted Analogues
Advanced synthetic chemistry offers a promising avenue for developing novel Ginsenol analogues with enhanced bioactivity, improved pharmacokinetic profiles, and reduced complexity for large-scale production. One established method for synthesizing this compound analogues involves the Ritter reaction, utilizing isocaryophyllene (B31545) as a starting material. This reaction yields tricyclic amides, such as Ginsamide, in varying yields depending on the nitrile used. For instance, the reaction with acetonitrile (B52724) can achieve a yield of 68% for Ginsamide. nih.gov X-ray diffraction studies have confirmed the critical chair-boat conformation of the tricyclic core in these synthetic analogues, which is essential for their bioactivity. nih.gov
Further derivatization strategies include the challenging hydrolysis of Ginsamide to Ginsamine, a primary amine. While conventional acidic or basic hydrolysis has proven ineffective due to the stability of the amide bond, successful deacetylation has been achieved through nucleophilic substitution with malonate ester dianions, yielding Ginsamine with approximately 60% purity after prolonged heating. nih.gov Additionally, the synthesis of thioacetamide (B46855) derivatives from Ginsamide using Lawesson's reagent has expanded the library of potential bioactive analogues, although sulfur incorporation can alter polarity and complicate purification processes. nih.gov These synthetic efforts highlight the potential for creating a diverse range of this compound derivatives with tailored properties for specific applications.
Table 1: Synthetic Yields of this compound Analogues via Ritter Reaction nih.gov
| Nitrile | Product | Yield (%) |
|---|---|---|
| Acetonitrile | Ginsamide | 68 |
| Propionitrile | Analogue 1b | 52 |
| Butyronitrile | Analogue 1c | 47 |
Elucidation of Novel Molecular Targets and Pathways
Understanding the precise molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its therapeutic development. Current research indicates that this compound possesses anti-inflammatory, antioxidant, and antiviral properties. It has been reported to modulate inflammatory responses by activating the glucocorticoid receptor and inhibiting the production of reactive oxygen species. nih.gov Its antioxidant activity is linked to the activation of the Nrf-2 pathway, which leads to the upregulation of antioxidant enzymes. nih.gov Furthermore, this compound has demonstrated antiviral capabilities by interfering with viral replication mechanisms, specifically by targeting and inhibiting the function of viral surface proteins. nih.gov
Broader research on sesquiterpenoids, the class of compounds to which this compound belongs, suggests that these molecules can inhibit the activation of key signal pathway-related factors, including NF-kappa B, MAPKs, and STAT proteins. They can also down-regulate the expression of various inflammatory factors such as TNF-α, PGE2, NO, IL-1, IL-6, and IL-8. Future studies should focus on confirming if these general sesquiterpenoid mechanisms are directly applicable to this compound and identifying other specific molecular interactions that underpin its diverse biological activities.
Development of Sophisticated Preclinical Models for Mechanism-Based Studies
The development and application of sophisticated preclinical models are essential for conducting mechanism-based studies of this compound. In vivo experiments have already demonstrated the antiviral efficacy of Ginsamide, a synthetic derivative of this compound, against H1N1 influenza in animal models. These studies revealed a dose-dependent reduction in mortality rates in infected mice treated with Ginsamide. nih.gov
Beyond antiviral effects, this compound has also exhibited antifungal activity in vitro against Botrytis cinerea, a significant plant pathogen. Research indicates that the tertiary hydroxyl group of this compound plays a crucial role in its inhibitory mechanism against this fungus. However, the inhibitory effect was observed to diminish over time, suggesting the presence of fungal detoxification mechanisms, which resulted in the biotransformation of this compound into various hydroxylated and oxo derivatives, including 8- and 9-hydroxy derivatives as major metabolites. Future preclinical investigations should aim to develop more complex in vitro models, such as organ-on-a-chip systems, and advanced in vivo models that can more accurately mimic human physiological conditions and disease states, allowing for a deeper understanding of this compound's mechanisms of action and its analogues.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The application of omics technologies, such as metabolomics and proteomics, holds significant potential for advancing this compound research. Given that this compound is a component of complex natural extracts like those from Panax ginseng, metabolomics can be employed to comprehensively profile the metabolic changes induced by this compound in biological systems. This approach can help identify biomarkers of its activity and reveal previously unrecognized metabolic pathways influenced by the compound. nih.gov While specific metabolomic or proteomic studies solely focused on this compound are still emerging, these technologies have been successfully applied in broader ginseng research, for instance, in UPLC/MS-based metabolomics investigations of ginsenosides (B1230088).
Proteomics can further identify the proteins and enzymes whose expression or modification is altered by this compound, providing insights into its protein targets and the cellular machinery it affects. Integrating these omics data with other high-throughput techniques can lead to a systems-level understanding of this compound's biological effects, facilitating the discovery of new therapeutic applications and the rational design of more potent analogues.
Biotechnological Approaches for Enhanced this compound Production and Diversity
The natural abundance of this compound in Panax ginseng roots is relatively low, typically ranging from 0.02–0.31 μg/g, which presents challenges for large-scale production through traditional extraction methods. nih.govnih.gov Biotechnological approaches offer promising solutions for enhancing this compound production and expanding its structural diversity. This compound, as a sesquiterpenoid, is derived from farnesyl diphosphate (B83284) (FPP) through the mevalonate (B85504) (MVA) pathway.
Future research can focus on metabolic engineering of microorganisms, such as yeast or bacteria, to serve as bio-factories for this compound synthesis. By introducing and optimizing the relevant genes from the this compound biosynthesis pathway into these hosts, it may be possible to achieve high-yield, sustainable production. Plant cell culture and tissue culture techniques could also be optimized to increase this compound accumulation in Panax ginseng or related species. Furthermore, synthetic biology approaches could be used to engineer novel pathways or enzymes that produce this compound derivatives or related sesquiterpenoids with enhanced properties, thereby increasing the chemical diversity of this compound-like compounds beyond what is found in nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
